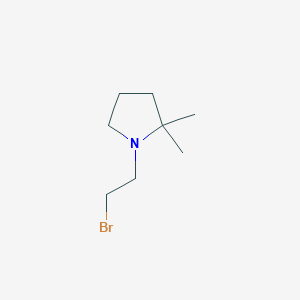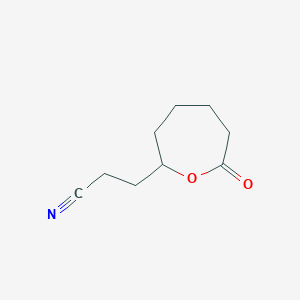
2-Oxepanepropanenitrile, 7-oxo-
Vue d'ensemble
Description
2-Oxepanepropanenitrile, 7-oxo-: is an organic compound with the molecular formula C₉H₁₃NO₂ It is characterized by the presence of an oxepane ring, a nitrile group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanepropanenitrile, 7-oxo- typically involves the Baeyer-Villiger oxidation of a precursor ketone. The reaction conditions often include the use of a peracid, such as m-chloroperbenzoic acid, under controlled temperature conditions to avoid explosive hazards . The reaction proceeds as follows:
Starting Material: A suitable ketone precursor.
Oxidizing Agent: m-Chloroperbenzoic acid.
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Controlled to avoid overheating and potential hazards.
Industrial Production Methods
Industrial production of 2-Oxepanepropanenitrile, 7-oxo- may involve similar synthetic routes but on a larger scale. The use of biocatalytic processes is also being explored to improve safety and efficiency. For example, the use of cyclopentadecanone monooxygenase as a biocatalyst in a defined medium has been reported .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxepanepropanenitrile, 7-oxo- can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted nitriles or amides.
Applications De Recherche Scientifique
2-Oxepanepropanenitrile, 7-oxo- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty polymers such as Nylon-9.
Mécanisme D'action
The mechanism of action of 2-Oxepanepropanenitrile, 7-oxo- involves its interaction with various molecular targets. The oxepane ring and nitrile group can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxepanepropanenitrile
- 7-Oxoheptanenitrile
Comparison
2-Oxepanepropanenitrile, 7-oxo- is unique due to the presence of both an oxepane ring and a nitrile group
Propriétés
Numéro CAS |
32805-32-6 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
3-(7-oxooxepan-2-yl)propanenitrile |
InChI |
InChI=1S/C9H13NO2/c10-7-3-5-8-4-1-2-6-9(11)12-8/h8H,1-6H2 |
Clé InChI |
AEYILOSZMNUFMO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)OC(C1)CCC#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

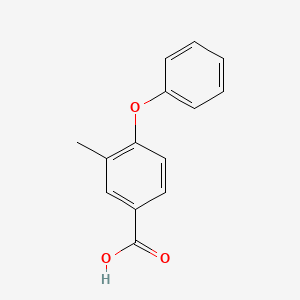

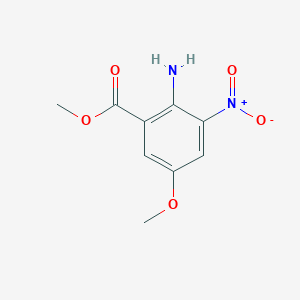

![(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate](/img/structure/B8583761.png)
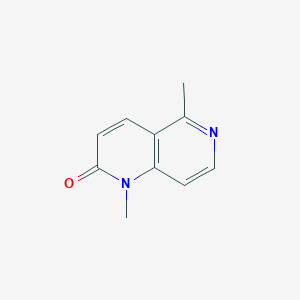

![3-[3-(Benzyloxy)propyl]-4,5-dimethoxybenzoic acid](/img/structure/B8583782.png)
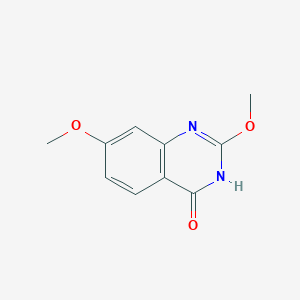

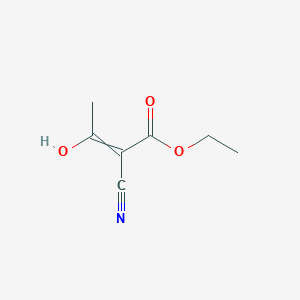
![5-Amino-2-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B8583828.png)
